![molecular formula C22H23N3O2 B2539219 N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)肉桂酰胺 CAS No. 1798410-53-3](/img/structure/B2539219.png)
N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel hit by a high throughput screening campaign . Structural modifications of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities toward GRK-2 and -5 .Molecular Structure Analysis
The molecular formula of “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide” is C22H23N3O2, and its molecular weight is 361.445.Chemical Reactions Analysis
While specific chemical reactions involving “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide” are not available, similar compounds have been studied. For example, a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel hit by a high throughput screening campaign .科学研究应用
G-Protein-Coupled Receptor Kinase Inhibitors
This compound has been identified as a potential inhibitor of G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Neuroprotective Effects
A series of novel synthetic substituted benzo[d]oxazole-based derivatives, including this compound, have shown neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells . This suggests potential applications in the treatment of Alzheimer’s disease (AD) .
Anti-Adipogenic Activity
The compound has been identified as a potential β-estrogen receptor ligand with anti-adipogenic activity . This suggests potential applications in obesity control .
作用机制
Target of Action
The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide are Cyclooxygenase-2 (COX-2) and G protein-coupled receptor kinases (GRK2 and GRK5) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a role in inflammation and pain. GRK2 and GRK5 are kinases that regulate G protein-coupled receptors, which are involved in a variety of physiological functions.
Mode of Action
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide exhibits potent inhibition of COX-2 . It also inhibits GRK2 and GRK5, thereby affecting the regulation of G protein-coupled receptors .
Biochemical Pathways
The inhibition of COX-2 by N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide reduces the production of prostanoids, leading to decreased inflammation and pain . The inhibition of GRK2 and GRK5 affects the regulation of G protein-coupled receptors, which can influence a variety of physiological processes .
Result of Action
The molecular and cellular effects of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide’s action include reduced inflammation and pain due to decreased production of prostanoids , and potential changes in physiological processes due to altered regulation of G protein-coupled receptors .
属性
IUPAC Name |
(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(11-10-17-6-2-1-3-7-17)23-16-18-12-14-25(15-13-18)22-24-19-8-4-5-9-20(19)27-22/h1-11,18H,12-16H2,(H,23,26)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOOGWTZXKKSP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。